molecular formula C7H9N3O2 B13604067 Methyl 2-amino-2-(pyrimidin-5-yl)acetate

Methyl 2-amino-2-(pyrimidin-5-yl)acetate

Cat. No.: B13604067
M. Wt: 167.17 g/mol
InChI Key: RKDYEJDBTXYBHN-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(pyrimidin-5-yl)acetate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Chemical Reactions Analysis

Methyl 2-amino-2-(pyrimidin-5-yl)acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form methylsulfonyl derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms.

    Substitution: The amino group in the compound can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include hydrogen, zinc chloride, and ammonium thiocyanate.

Scientific Research Applications

Methyl 2-amino-2-(pyrimidin-5-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(pyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the expression and activities of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can exert its effects.

Comparison with Similar Compounds

Methyl 2-amino-2-(pyrimidin-5-yl)acetate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

methyl 2-amino-2-pyrimidin-5-ylacetate

InChI

InChI=1S/C7H9N3O2/c1-12-7(11)6(8)5-2-9-4-10-3-5/h2-4,6H,8H2,1H3

InChI Key

RKDYEJDBTXYBHN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CN=CN=C1)N

Origin of Product

United States

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